1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
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Description
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
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Biological Activity
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with various functional groups. The presence of the piperazine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Cyclooxygenases (COX) : Studies have shown that pyrrolidine derivatives can inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Such inhibition could lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
- Interaction with Opioid Receptors : Given the structural similarities to known opioid receptor ligands, there is potential for this compound to interact with opioid receptors, possibly contributing to analgesic effects .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly reduce inflammation markers in cell cultures. The dual inhibition of COX and lipoxygenase pathways suggests a robust anti-inflammatory mechanism, which has been confirmed in animal models through carrageenan-induced paw edema tests .
Anticancer Potential
Pyrrolidine derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications in the substituents on the pyrrolidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This aspect is particularly relevant for developing targeted cancer therapies .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(2-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-4-13-25-17-8-6-5-7-15(17)22-18(23)14-16(19(22)24)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRUHUVZPNJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.